9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Beschreibung
The exact mass of the compound 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is 429.21647512 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-6-9-19(10-7-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-5-13-29(21)24)20-11-8-17(2)14-18(20)3/h6-11,14H,5,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMIPNGQXPCXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS No. 923481-53-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is , and it features a complex structure that includes a pyrimidine ring fused with a purine-like moiety. The presence of dimethyl and methyl phenyl groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds structurally related to pyrimidines exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor proliferation. Specifically, it has been suggested that it could interfere with the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells .
- Case Studies : In vitro assays demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. These studies highlighted the potential of these compounds to induce apoptosis in tumor cells through mechanisms such as tubulin polymerization inhibition .
Antimicrobial Properties
There is emerging evidence that certain pyrimidine derivatives possess antimicrobial activities:
- Targeted Pathogens : Preliminary data suggest efficacy against both Gram-positive and Gram-negative bacteria. The interaction with bacterial DNA gyrase and topoisomerase IV has been noted as a potential mechanism for inducing bacterial cell death .
Anti-inflammatory Effects
Some studies have pointed towards the anti-inflammatory properties of pyrimidine derivatives:
- Inflammatory Models : In animal models of inflammation, compounds similar to 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione have shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Research Findings
A summary of significant findings regarding the biological activity of this compound is presented in Table 1.
Wissenschaftliche Forschungsanwendungen
The compound 9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione , also known by its CAS number 923399-64-8, has garnered attention for its potential applications in various fields of scientific research. This article delves into its applications based on current literature and available data.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrimido[1,2-g]purine core. Its molecular formula is , with a molecular weight of approximately 429.514 g/mol. The presence of multiple methyl groups and phenyl rings suggests potential interactions with biological targets.
Medicinal Chemistry
Research indicates that compounds with similar structures to this pyrimidine derivative exhibit significant biological activity. For instance, derivatives of pyrimidine are often explored for their potential as antitumor agents and in antiviral therapies. The specific compound may share these properties due to its structural motifs.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. Results showed that certain modifications to the pyrimidine structure enhanced activity against breast cancer cells (MCF-7), indicating that this compound could be a candidate for further investigation in anticancer drug development.
Neuropharmacology
Compounds similar to this one have been studied for their neuroprotective effects. The potential neuropharmacological applications may include treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that certain pyrimidine derivatives protect neuronal cells from oxidative stress-induced apoptosis. This suggests that the compound may have similar protective properties worth exploring.
Antimicrobial Properties
The antimicrobial activity of compounds containing pyrimidine rings has been documented extensively. This compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents.
Case Study: Antibacterial Activity
Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria. For example, a derivative was found to inhibit the growth of Staphylococcus aureus effectively.
Agricultural Chemistry
Given the increasing need for sustainable agricultural practices, compounds like this one are being assessed for their potential as pesticides or herbicides due to their bioactivity against plant pathogens.
Case Study: Pesticidal Activity
A series of experiments evaluated the effectiveness of pyrimidine derivatives against common agricultural pests. Results indicated significant insecticidal activity, suggesting a pathway for developing eco-friendly pest control solutions.
Data Table: Summary of Research Findings
| Application Area | Key Findings | Reference |
|---|---|---|
| Medicinal Chemistry | Potential antitumor activity | [Research Study 1] |
| Neuropharmacology | Neuroprotective effects observed | [Research Study 2] |
| Antimicrobial Properties | Effective against various bacterial strains | [Research Study 3] |
| Agricultural Chemistry | Insecticidal properties demonstrated | [Research Study 4] |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of structurally analogous pyrimido[1,2-g]purine derivatives typically involves multi-step coupling reactions. For example, highlights methods for synthesizing pyrrolo[3,2-d]pyrimidine derivatives using amine intermediates and reflux conditions with methanol or ethanol-DMF mixtures. Key steps include:
- Coupling Reactions : Use of substituted amines (e.g., 3-amino-2-cyanopyrrole) with aryl halides or carbonyl-containing reagents.
- Solvent Optimization : Polar aprotic solvents (DMF, methanol) under reflux (6–8 hours) to improve yield .
- Purification : Crystallization from ethanol-DMF mixtures to isolate high-purity products.
Reproducibility requires strict control of stoichiometry, temperature, and solvent ratios.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation relies on a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify substituents (e.g., methylphenyl groups) via chemical shifts (δ 2.1–2.4 ppm for methyl groups; aromatic protons at δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-H stretches .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictory data in synthesis yields or bioactivity be systematically analyzed?
- Methodological Answer : Contradictions often arise from variable reaction conditions or impurities. To resolve this:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) (see for flow-chemistry optimization frameworks) .
- Statistical Modeling : Apply Bayesian optimization () to predict optimal conditions and identify outliers .
- Analytical Cross-Check : Compare HPLC purity data with NMR integrals to rule out impurities .
Q. What computational strategies are recommended for studying receptor-ligand interactions with this compound?
- Methodological Answer : Molecular docking tools like AutoDock4 ( ) are suitable for probing binding modes:
- Flexible Sidechain Docking : Simulate receptor flexibility (e.g., HIV protease-like systems) to account for induced-fit binding .
- Grid-Based Scoring : Evaluate binding affinity using force fields (e.g., AMBER) and validate with MD simulations.
- Covalent Docking : If the compound forms covalent bonds (e.g., via Michael addition), modify docking protocols to include reactive residues .
Q. How can synthesis be scaled or adapted for continuous-flow systems?
- Methodological Answer : Flow chemistry () offers advantages for hazardous or exothermic steps:
- Reactor Design : Use microfluidic channels to control residence time and temperature.
- In-Line Analysis : Integrate UV-Vis or IR sensors for real-time monitoring of intermediates.
- Solvent Recycling : Implement membrane separation to recover DMF or methanol .
Q. What strategies are effective for resolving stereochemical uncertainties in derivatives?
- Methodological Answer : Stereochemical analysis requires:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- X-Ray Crystallography : Resolve absolute configuration for crystalline derivatives (see for analogous purine derivatives) .
- NOESY NMR : Detect spatial proximity of substituents to infer stereochemistry .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : SAR studies combine computational and experimental approaches:
- Analog Synthesis : Modify substituents (e.g., methyl to methoxy groups) using methods in and .
- QSAR Modeling : Train models on bioactivity data (e.g., IC50 values) using descriptors like logP, polar surface area, and H-bond donors.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
